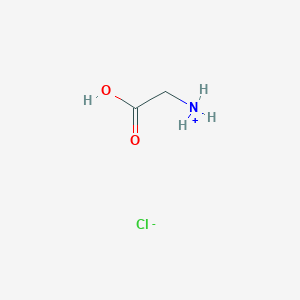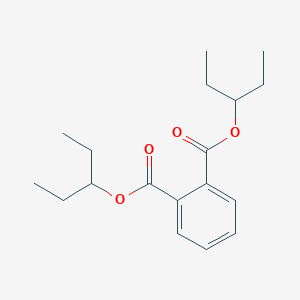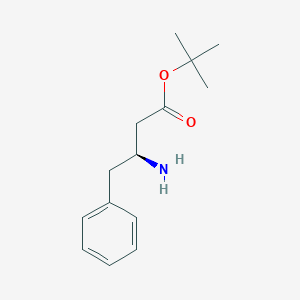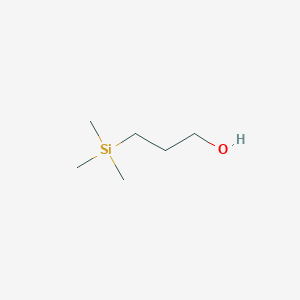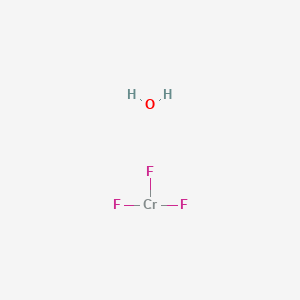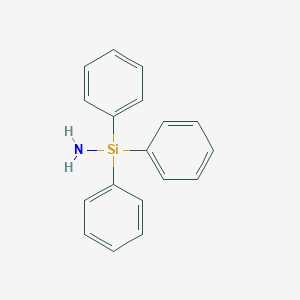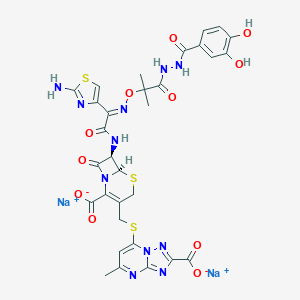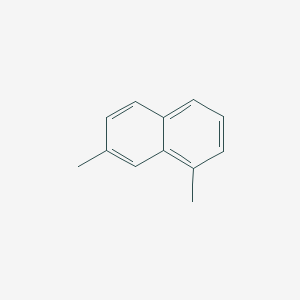
1,7-二甲基萘
描述
Synthesis Analysis
The synthesis of 1,7-dimethylnaphthalene has been explored through various chemical reactions, including improved preparation methods that serve as precursors for further chemical transformations. Notably, Granzhan et al. (2006) presented an improved preparation of 1,7-dimethylnaphthalene used to synthesize diazoniahexacyclic salts with significant photopersistence and fluorescence emission properties, indicating the influence of reaction conditions on the formation of specific isomers (Granzhan, Bats, & Ihmels, 2006).
Molecular Structure Analysis
The molecular structure of 1,7-dimethylnaphthalene and its derivatives has been a subject of interest, particularly in understanding the steric effects and molecular distortions caused by the addition of methyl groups. Investigations through X-ray diffraction and neutron diffraction studies have shed light on the hindrance of methyl group librations and the overall molecular distortions within such compounds, providing insight into their structural behavior under various conditions (Wilson & Nowell, 2000).
Chemical Reactions and Properties
1,7-Dimethylnaphthalene undergoes a variety of chemical reactions, reflecting its chemical properties and reactivity. The thermal reaction behavior, the influence of water and catalysts, and the product distribution from such reactions highlight the compound's reactivity and the role of specific conditions in influencing the outcomes. For instance, the distribution of products from thermal reactions of dimethylnaphthalene derivatives has been shown to be influenced significantly by the presence of catalysts and reaction conditions, indicating complex reaction pathways and the formation of various isomers (Smith & Batts, 1992).
Physical Properties Analysis
The study of physical properties, such as the effects of steric hindrance on molecular motions and the crystal structure of dimethylnaphthalene derivatives, provides valuable insights into the behavior of these molecules under different conditions. Investigations into the crystal structure and strain-energy minimization calculations have highlighted the molecular distortions and the impact of methyl group interactions on the compound's physical characteristics (Bright, Maxwell, & Boer, 1973).
科学研究应用
有机合成
1,7-二甲基萘: 在有机化学中用作合成各种复杂分子的前体。 它的结构允许在芳香环的不同位置进行反应,使其成为构建具有潜在医药和农用化学品应用的萘基化合物的通用起始原料 .
材料科学
在材料科学中,1,7-二甲基萘可用于制造新型聚合物材料。 由于其芳香结构,它可以在加入聚合物时赋予刚性和热稳定性,这有利于开发用于航空航天和电子领域的先进材料 .
药物研究
1,7-二甲基萘: 可能在药物研究中起着支架作用,用于药物开发。 它的结构可以被修饰以产生与生物靶标(如酶或受体)相互作用的化合物,从而导致发现新的治疗剂 .
环境研究
环境研究利用1,7-二甲基萘作为沉积物等样品中多环芳烃 (PAH) 分析的标记物。 它的存在可以指示污染程度,并有助于评估工业活动的環境影响 .
分析化学
在分析化学中,1,7-二甲基萘用作校准气相色谱仪等仪器的标准品。 它通过为保留时间和响应因子提供参考点,有助于准确测定样品中的其他物质 .
工业应用
在工业上,1,7-二甲基萘可参与染料、树脂和其他萘衍生化学品的生产。 它的甲基可以进行各种化学反应,有助于合成具有特定性质的工业化学品 .
作用机制
Target of Action
1,7-Dimethylnaphthalene is an organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
The specific biochemical pathways affected by 1,7-Dimethylnaphthalene are currently unknown
Pharmacokinetics
It is known that the compound is soluble in water at a concentration of 115 mg/L at 25°C . This solubility could influence its bioavailability, distribution, and excretion in the body.
Action Environment
The action, efficacy, and stability of 1,7-Dimethylnaphthalene can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more readily absorbed and distributed in aqueous environments . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.
安全和危害
属性
IUPAC Name |
1,7-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWFVKLHHEKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073197 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
575-37-1 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF323Y1QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1,7-dimethylnaphthalene in chemical research?
A1: 1,7-Dimethylnaphthalene serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of diazoniahexacyclic salts, specifically 4a,14a-diazoniaanthra[1,2-a]anthracene and 13a,16a-diazoniahexaphene. [] These salts possess unique photophysical properties, making them potentially useful in materials science. Additionally, 1,7-dimethylnaphthalene plays a role in understanding reaction mechanisms, particularly in the context of electrophilic aromatic substitution reactions. []
Q2: How does the structure of 1,7-dimethylnaphthalene influence its reactivity in electrophilic aromatic substitution reactions?
A2: Studies on protiodetritiation of dimethylnaphthalenes, including 1,7-dimethylnaphthalene, reveal interesting deviations from additivity in methyl substituent effects. [] The enhanced reactivity observed in 1,7-dimethylnaphthalene, compared to what would be predicted based on individual methyl group contributions, suggests a decrease in bond fixation. This phenomenon might stem from increased electron supply from the two methyl groups or steric factors influencing the naphthalene nucleus shape.
Q3: Can you elaborate on the isomerization observed during the detritiation of 1,8-dimethylnaphthalene to form 1,7-dimethylnaphthalene?
A3: During protiodetritiation in anhydrous trifluoroacetic acid, 1,8-dimethylnaphthalene undergoes an intriguing isomerization to form 1,7-dimethylnaphthalene. [] This transformation is attributed to a sterically accelerated 1,2-methyl shift, marking the first observation of such a shift during hydrogen exchange studies. This finding highlights the importance of steric factors in influencing reaction pathways, particularly in substituted naphthalene systems.
Q4: How is 1,7-dimethylnaphthalene utilized in the study of complex mixtures like asphalt?
A4: In materials science, 1,7-dimethylnaphthalene serves as a model compound representing naphthene aromatics in asphalt research. [] Molecular simulations incorporating 1,7-dimethylnaphthalene alongside other representative molecules provide valuable insights into asphalt properties like density, isothermal compressibility, and glass transition behavior. Such simulations contribute to a deeper understanding of asphalt's macroscopic behavior based on its molecular composition.
Q5: What analytical techniques are commonly employed to identify and quantify 1,7-dimethylnaphthalene?
A5: Gas chromatography (GC) coupled with techniques like flame ionization detection (FID) or mass spectrometry (MS) are commonly used for the identification and quantification of 1,7-dimethylnaphthalene, especially in complex mixtures. [, , ] These methods allow for the separation and detection of individual components within a mixture based on their physical and chemical properties.
Q6: Are there any notable applications of 1,7-dimethylnaphthalene in industrial processes?
A6: Research indicates that 1,7-dimethylnaphthalene, along with other dimethylnaphthalene isomers, finds application in the production of polyfunctional dimethylnaphthalene formaldehyde resins. [] These resins, known for their high reactivity, serve as versatile starting materials for further chemical modifications, potentially finding applications in various industrial sectors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

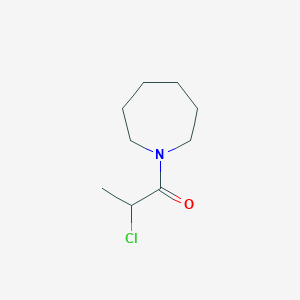
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
